molecular formula C15H19N5OS B12228237 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine

3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine

Cat. No.: B12228237
M. Wt: 317.4 g/mol
InChI Key: CDAIMAZQCSZYGK-UHFFFAOYSA-N
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Description

3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a unique combination of a pyridazine ring, a thiadiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the individual ring systems. The thiadiazole ring can be synthesized through the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The pyrrolidine ring can be introduced via a cyclization reaction involving appropriate precursors. The final step involves the coupling of these ring systems under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19N5OS

Molecular Weight

317.4 g/mol

IUPAC Name

3-cyclopropyl-5-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C15H19N5OS/c1-10-2-5-13(18-17-10)21-9-11-6-7-20(8-11)15-16-14(19-22-15)12-3-4-12/h2,5,11-12H,3-4,6-9H2,1H3

InChI Key

CDAIMAZQCSZYGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C3=NC(=NS3)C4CC4

Origin of Product

United States

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